REACTION_SMILES
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[C:12]([O-:13])([O-:14])=[O:15].[C:18](=[O:19])=[O:20].[CH3:22][C:23](=[O:24])[CH3:25].[K+:16].[K+:17].[OH2:21].[OH:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:11]1[CH2:10][CH2:9][CH2:8][CH2:7]2>>[OH:1][c:2]1[c:3]([C:12](=[O:13])[OH:14])[cH:4][cH:5][c:6]2[c:11]1[CH2:10][CH2:9][CH2:8][CH2:7]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc2c1CCCC2
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Name
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|
Type
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product
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Smiles
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O=C(O)c1ccc2c(c1O)CCCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |